
1,2-Dimethyl-1H-indole-3-carbonitrile
Übersicht
Beschreibung
1,2-Dimethyl-1H-indole-3-carbonitrile is a chemical compound with the CAS Number: 51072-84-5 . It has a molecular weight of 170.21 . This compound is typically in solid form and is stored at ambient temperature .
Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-1H-indole-3-carbonitrile is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The compound also contains two methyl groups attached to the indole ring and a carbonitrile group .
Physical And Chemical Properties Analysis
1,2-Dimethyl-1H-indole-3-carbonitrile is a solid compound . It has a molecular weight of 170.21 . The boiling point of this compound is reported to be between 103-105 degrees .
Wissenschaftliche Forschungsanwendungen
- Application: Indole derivatives have been reported to possess antiviral properties .
- Method: Specific indole derivatives were prepared and tested as antiviral agents .
- Results: Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
- Application: Certain indole derivatives have shown anticancer properties .
- Method: Specific indole derivatives were tested against cancer cell lines .
- Results: Some compounds were found to be cytotoxic .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
Anti-HIV Activity
Antioxidant Activity
Antimicrobial Activity
Zukünftige Richtungen
The future directions for research on 1,2-Dimethyl-1H-indole-3-carbonitrile and similar compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields. The indole scaffold has been tested for maximum activity in pharmacological compounds . Further studies could also focus on the development of novel compounds with anti-tubercular activity .
Eigenschaften
IUPAC Name |
1,2-dimethylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-10(7-12)9-5-3-4-6-11(9)13(8)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHVKHABWPGMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350584 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2-Dimethyl-1H-indole-3-carbonitrile | |
CAS RN |
51072-84-5 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)
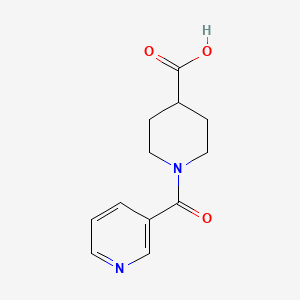
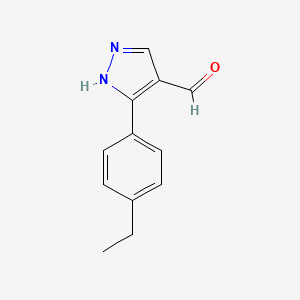
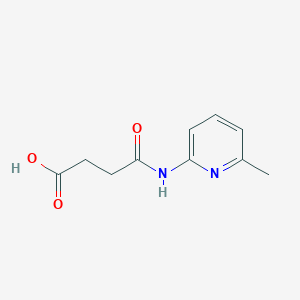

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)
![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)
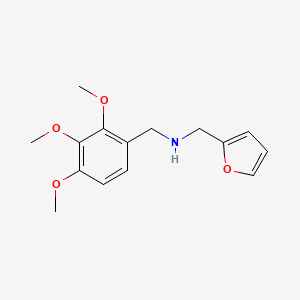

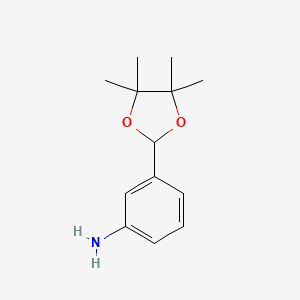
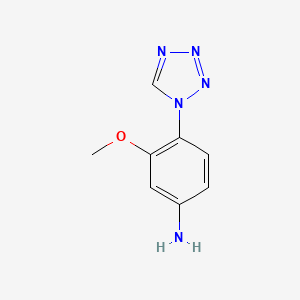

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)